molecular formula C20H15F6N3O3S2 B1149955 CC-8490

CC-8490

カタログ番号: B1149955
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CC-8490 is a novel benzopyranone-class selective estrogen receptor modulator (SERM) developed by Celgene Corporation in collaboration with the U.S. National Cancer Institute (NCI). Initially investigated for its anti-proliferative effects on estrogen receptor (ER)-positive breast cancer cells, CC-8490 demonstrated broad-spectrum anticancer activity across ER-negative malignancies, particularly glioblastoma . Its mechanism involves both ER-dependent and ER-independent pathways. In ER-positive cells, it acts as a SERM, modulating estrogen signaling, while in ER-negative gliomas, it induces apoptosis via suppression of the nuclear factor kappa-B (NF-κB) pathway, a pro-survival signaling axis . Preclinical studies showed dose- and time-dependent apoptosis in glioma models and prolonged survival in xenografts . CC-8490 entered clinical trials in 2003, with Phase I confirming safety in recurrent high-grade gliomas .

特性

分子式

C20H15F6N3O3S2

外観

Solid powder

同義語

CC8490;  CC 8490;  CC-8490;  SPC8490;  SPC-8490;  SPC 8490.; NONE

製品の起源

United States

類似化合物との比較

Tamoxifen

  • Mechanism : A first-generation SERM with ER-dependent activity in breast cancer and ER-independent effects via protein kinase C (PKC) inhibition in gliomas .
  • Comparison: Both CC-8490 and tamoxifen induce apoptosis in ER-negative gliomas via NF-κB suppression . CC-8490 exhibits superior potency: In U87 glioblastoma xenografts, CC-8490 (50 mg/kg) achieved a tumor growth delay (TGD) of 5 days vs. tamoxifen’s 3 days .

Raloxifene

  • Mechanism : A SERM with ERα selectivity, primarily used for osteoporosis and breast cancer prevention .
  • Comparison :
    • Raloxifene’s anti-proliferative IC50 in MCF-7 cells is ~7.7 nM, comparable to CC-8490’s ER-dependent activity .
    • Unlike raloxifene, CC-8490 retains efficacy in ER-negative cancers due to NF-κB inhibition .

Compound 16 (Benzopyran Derivative)

  • Comparison: Compound 16 lacks CC-8490’s ER-independent glioma activity . CC-8490’s benzopyranone structure confers enhanced metabolic stability and blood-brain barrier penetration, critical for glioma treatment .

Preclinical and Clinical Data

In Vitro Activity

Compound Cell Line (Type) IC50 (μM) Mechanism Source
CC-8490 U87 (Glioblastoma) 0.38 NF-κB suppression
Tamoxifen U87 (Glioblastoma) 1.2 PKC inhibition
Cpd-A MES-SA-dx5 (Uterine) 0.45 Multi-drug resistance

In Vivo Efficacy

Compound Model (Tumor Type) Dose (mg/kg) %T/C Ratio TGD (Days) Source
CC-8490 U87 Glioblastoma 50 35 5
Cpd-A U87 Glioblastoma 50 23 7
Tamoxifen NCI-H460 (NSCLC) 30 55 2
Docetaxel NCI-H460 (NSCLC) 10 (q4d) 50 N/A

Key Findings :

  • CC-8490 outperformed tamoxifen in glioblastoma models, with a lower %T/C ratio (35 vs. 55) .
  • Analogues like Cpd-A showed improved TGD but similar toxicity profiles .

Mechanistic Differentiation

  • ER-Independent Pathway : Unique to CC-8490 among SERMs, its NF-κB inhibition enhances apoptosis in resistant gliomas .
  • Broad-Spectrum Activity: Unlike tamoxifen or raloxifene, CC-8490 inhibits 15 cancer cell lines spanning 9 tumor types, including multi-drug-resistant phenotypes .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。